molecular formula C15H15N5S B6467573 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine CAS No. 2640896-48-4

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine

Cat. No.: B6467573
CAS No.: 2640896-48-4
M. Wt: 297.4 g/mol
InChI Key: UZPXWZZKDPSTIB-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a synthetic purine derivative designed for advanced pharmacological research, particularly in the field of purinergic signaling. The purinergic system, comprising extracellular nucleotides and nucleosides acting on P2 and P1 receptors, is a major regulatory pathway in the body, controlling immunity, inflammation, and organ function . Purine-based compounds are established as critical pharmacological tools for elucidating the biological roles of P2 receptor subtypes, which include both ionotropic P2X and metabotropic P2Y receptors . These receptors are implicated in a wide range of physiological and pathological processes, such as neurotransmission, inflammatory conditions, and neuropathic pain . As a purine analogue, this compound is of significant interest for investigating the function and modulation of these receptor targets. Its structure suggests potential as a modulator for specific P2 receptor subtypes, serving as a foundational chemical entity for studying their role in immune-mediated inflammatory diseases (IMIDs), which include conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases . Researchers can utilize this compound to probe novel aspects of purinergic signaling pathways and contribute to the development of new therapeutic strategies.

Properties

IUPAC Name

9-cyclopropyl-N-(3-methylsulfanylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPXWZZKDPSTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Substitution at Position 6

The chloro substituent is displaced by 3-(methylsulfanyl)aniline under microwave irradiation:

Procedure:

  • Charge 9-cyclopropyl-6-chloro-9H-purine (1.0 equiv), 3-(methylsulfanyl)aniline (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF

  • Irradiate at 150°C for 30 minutes under N₂ atmosphere

  • Cool, dilute with ethyl acetate, wash with brine (3×)

  • Purify via silica chromatography (hexane:EtOAc 3:1 → 1:1 gradient)

Key Advantages:

  • Microwave activation reduces reaction time from 18 hours (conventional heating) to 30 minutes

  • K₂CO₃ minimizes formation of des-methyl byproducts (<5%)

Reaction Optimization and Challenges

Solvent Effects on Regioselectivity

Comparative studies in aprotic solvents demonstrate critical control over N9 vs. N7 alkylation:

SolventDielectric ConstantN9:N7 RatioTotal Yield
DMF36.79.5:178%
DMSO46.78.2:172%
THF7.53.1:154%
Toluene2.41.8:141%

High-polarity solvents favor N9 selectivity through stabilization of the transition state.

Purification Challenges

The product's lipophilic nature (calculated logP = 3.1) complicates isolation. Effective strategies include:

  • Counterion exchange : Treatment with camphorsulfonic acid improves crystallization

  • RP-HPLC : C18 column with MeCN/H₂O (0.1% TFA) gradient achieves >99% purity

  • Recrystallization : Ethanol/water (7:3) at −20°C yields colorless needles

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe a telescoped process for kilogram-scale manufacturing:

Reactor 1 (Cyclopropylation):

  • Continuous stirred-tank reactor (CSTR)

  • Residence time: 2 hours

  • Throughput: 15 L/h

Reactor 2 (Amination):

  • Packed-bed reactor with immobilized CAL-B lipase

  • Enzyme loading: 5 g/kg substrate

  • Conversion: 93% per pass

This approach reduces solvent consumption by 60% compared to batch processing.

Quality Control Specifications

ParameterAcceptance CriteriaAnalytical Method
Purity (HPLC)≥98.5%USP <621>
Residual Solvents<500 ppm DMFGC-MS
Heavy Metals<10 ppmICP-OES
Polymorph FormForm IPXRD

Stability studies indicate 24-month shelf life when stored under argon at −20°C.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ (2 mol%) enables room-temperature reactions:

Conditions:

  • Blue LEDs (450 nm)

  • DIPEA as sacrificial reductant

  • 6 hours irradiation

Outcome:

  • 76% yield with excellent functional group tolerance

  • Avoids thermal decomposition pathways

Biocatalytic Approaches

Engineered transaminases (ATA-117) catalyze the final amination step:

Advantages:

  • Water as sole solvent

  • 99% enantiomeric excess

  • No protecting groups required

Current limitations include extended reaction times (72 hours) and enzyme cost.

Critical Analysis of Synthetic Routes

A comparative evaluation of major methods reveals trade-offs between efficiency and practicality:

MethodYieldTimeCost IndexGreen Metrics
Conventional Heating68%18h1.00E-factor 32
Microwave75%0.5h1.15E-factor 18
Continuous Flow82%2h0.90E-factor 12
Biocatalytic58%72h2.30E-factor 8

E-factor = (mass waste)/(mass product)

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or purine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine or phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine exhibits several potential biological activities:

  • Enzyme Inhibition : It may inhibit key enzymes such as topoisomerases and kinases, which are critical in DNA replication and repair processes. This inhibition could be beneficial in treating proliferative diseases, including various cancers .
  • Receptor Ligand : The compound's structural features may allow it to act as a ligand for specific receptors, potentially influencing signaling pathways involved in cellular growth and metabolism.

Anticancer Potential

A study investigated the compound's effects on cancer cell lines, demonstrating its ability to inhibit cell proliferation through the modulation of topoisomerase activity. The results indicated that this compound could serve as a lead compound for developing new anticancer agents.

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly its interaction with viral enzymes critical for replication. The findings suggest that the compound might inhibit viral replication by targeting these enzymes, highlighting its potential in antiviral drug development.

Comparison with Related Compounds

The following table summarizes compounds structurally related to this compound:

Compound NameStructural Features
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-6-amineDifferent positional substitution on the phenyl ring
9-cyclopropyl-N-[4-(methylsulfonyl)phenyl]-9H-purin-6-amineContains a sulfonyl instead of a sulfanyl group
9-cyclopropyl-N-[4-(methylsulfanyl)phenyl]-9H-purin-8-amineVariation in amine position on the purine core

The unique positioning of the methylsulfanyl group at the 3-position on the phenyl ring distinguishes this compound from its analogs, potentially imparting distinct biological activities and reactivity profiles.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The purine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropyl and methylsulfanylphenyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name 9-Position Substituent 6-Position Substituent Key Properties Reference
Target Compound Cyclopropyl 3-(Methylsulfanyl)phenyl Enhanced metabolic stability; potential hydrophobic binding
9-Isopropyl-N-(4-methoxybenzyl)-... Isopropyl 4-Methoxybenzyl Improved solubility due to methoxy group; moderate kinase inhibition
9-Allyl-6-chloro-9H-purin-2-amine Allyl Chlorine Electrophilic reactivity; used as intermediate for further functionalization
9-(3-Chlorobenzyl)-N-cyclopropyl-... 3-Chlorobenzyl Cyclopropylamine High selectivity in kinase assays (IC₅₀ < 100 nM)
9-Ethyl-6-(3-chlorophenylamino)-... Ethyl 3-Chlorophenylamino Microwave-assisted synthesis (90% yield); used in protease inhibition studies

Substituent Impact Analysis:

  • Isopropyl/Allyl: Larger substituents may enhance steric hindrance, affecting binding pocket accessibility .
  • 6-Position :
    • 3-(Methylsulfanyl)phenyl : The methylsulfanyl group offers moderate electron-donating effects and lipophilicity, favoring membrane permeability .
    • Chloro/Hydroxyl : Electrophilic groups (e.g., Cl) facilitate further derivatization but may reduce metabolic stability .

Physicochemical Properties

  • Solubility : Methoxybenzyl derivatives (e.g., ) exhibit higher aqueous solubility compared to methylsulfanyl analogs due to polar methoxy groups .
  • Stability : Cyclopropyl analogs demonstrate resistance to oxidative metabolism, as seen in .

Biological Activity

9-cyclopropyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic compounds. Its unique structure, which includes a cyclopropyl group and a methylsulfanyl-substituted phenyl group, suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound features a purine core structure that is critical for various biological processes. The specific substitutions at the 3-position on the phenyl ring and the cyclopropyl moiety may enhance its interaction with biological targets.

Compound Name Molecular Formula Molecular Weight
This compoundC15H15N5S281.37 g/mol

The mechanism of action for this compound primarily involves its ability to mimic natural nucleotides. This mimicry allows it to potentially inhibit enzymes involved in nucleic acid synthesis, which is crucial in various cellular processes. The unique substituents may also enhance its binding affinity to specific receptors or enzymes, making it a candidate for therapeutic applications in oncology and antiviral research .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Below are some key findings from recent studies:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities in vitro, suggesting potential applications in targeting diseases where these enzymes play a critical role.
  • Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), the compound displayed varying degrees of cytotoxic effects depending on concentration and exposure time .
  • Antiviral Properties : Preliminary studies suggest that compounds with similar purine structures may have antiviral properties, although specific studies on this compound are still limited.

Case Studies and Research Findings

Several studies have explored the biological activity of related purine derivatives, providing insights into the potential effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that similar compounds can inhibit type III secretion systems (T3SS) in pathogenic bacteria, suggesting that this compound could have similar applications against bacterial virulence factors .
  • Cytotoxicity Evaluation : In cytotoxicity assays performed on human cancer cell lines, compounds structurally similar to this compound showed promising results, indicating that further exploration could yield valuable therapeutic agents .

Q & A

Q. How can the compound’s mechanism of enzyme inhibition be distinguished between competitive and non-competitive modes?

  • Methodology : Perform kinetic assays with varying substrate concentrations (Lineweaver-Burk plots). Competitive inhibition increases Kₘ without affecting Vₘₐₓ; non-competitive reduces Vₘₐₓ. Confirm with SPR to measure binding kinetics in real-time .

Structural and Functional Comparisons

Q. How does the cyclopropyl group at N9 enhance target affinity compared to alkyl or aryl substituents?

  • Methodology : Synthesize analogs with varied N9 substituents (e.g., isopropyl, benzyl). Test binding affinity via ITC or MST. Computational modeling (e.g., DFT) identifies steric/electronic contributions of the cyclopropyl group to binding .

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